ASP 8477

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

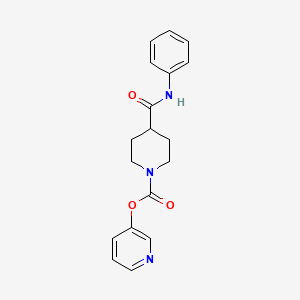

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H19N3O3/c22-17(20-15-5-2-1-3-6-15)14-8-11-21(12-9-14)18(23)24-16-7-4-10-19-13-16/h1-7,10,13-14H,8-9,11-12H2,(H,20,22) |

InChI Key |

PLCMZPFTMOAGOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)OC3=CN=CC=C3 |

Synonyms |

ASP8477 pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

ASP8477 for Neuropathic Pain: A Technical Overview of its Mechanism of Action and Clinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids. By blocking FAAH, ASP8477 increases the levels of the endocannabinoid anandamide (AEA) and other N-acylethanolamines, thereby enhancing their analgesic effects. Preclinical studies in various rodent models of neuropathic and dysfunctional pain have demonstrated the efficacy of ASP8477 in alleviating pain behaviors. However, a Phase IIa clinical trial (the MOBILE study) in patients with peripheral neuropathic pain did not show a significant difference in pain relief between ASP8477 and placebo. This document provides an in-depth technical guide on the mechanism of action, preclinical pharmacology, and clinical evaluation of ASP8477 in the context of neuropathic pain.

Core Mechanism of Action: FAAH Inhibition

The primary mechanism of action of ASP8477 is the potent and selective inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the catabolism of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA).[1] By inhibiting FAAH, ASP8477 prevents the breakdown of AEA, leading to an accumulation of this endocannabinoid in the nervous system.[1]

Elevated levels of AEA enhance the activation of cannabinoid receptors, primarily CB1 receptors, which are crucial in modulating pain perception. This enhancement of the endogenous cannabinoid system is the foundation of ASP8477's analgesic properties.[2] Notably, this mechanism of action avoids the psychoactive side effects often associated with direct-acting cannabinoid receptor agonists.[1]

Signaling Pathway of FAAH Inhibition by ASP8477

Caption: Signaling pathway of FAAH inhibition by ASP8477.

Preclinical Pharmacology and Efficacy

ASP8477 has demonstrated a favorable preclinical profile, with potent in vitro activity and in vivo efficacy in multiple rodent models of neuropathic and dysfunctional pain.

In Vitro Potency

| Compound | Target | Assay | IC50 |

| ASP8477 | Human FAAH-1 | In vitro inhibition assay | 3.99 nM[2] |

In Vivo Efficacy in Neuropathic Pain Models

ASP8477 has shown significant analgesic effects in various preclinical models of neuropathic pain. These studies highlight its potential to treat different pain modalities associated with nerve injury.

| Animal Model | Pain Type | Key Findings |

| Spinal Nerve Ligation (SNL) in rats | Mechanical Allodynia | Single and repeated oral administration of ASP8477 ameliorated mechanical allodynia.[1] |

| Chronic Constriction Nerve Injury (CCI) in rats | Thermal Hyperalgesia and Cold Allodynia | Single oral administration of ASP8477 improved thermal hyperalgesia and cold allodynia.[1] |

| Reserpine-induced myalgia in rats | Muscle Pain | ASP8477 restored muscle pressure thresholds.[1] |

| Various induced-allodynia models in mice (AMPA, NMDA, PGE2, PGF2α, bicuculline) | Broad-spectrum Allodynia | ASP8477 demonstrated a broader analgesic spectrum compared to existing drugs.[1] |

Experimental Protocols: Preclinical Studies

General Methodology for Neuropathic Pain Models (SNL and CCI):

-

Subjects: Male Sprague-Dawley rats.

-

Surgical Procedures:

-

SNL Model: Ligation of the L5 and L6 spinal nerves.

-

CCI Model: Loose ligation of the sciatic nerve.

-

-

Drug Administration: ASP8477 administered orally.

-

Behavioral Assays:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure paw withdrawal threshold.

-

Thermal Hyperalgesia: Assessed using a radiant heat source to measure paw withdrawal latency.

-

Cold Allodynia: Assessed using the application of a cold stimulus (e.g., acetone) to the paw and measuring the response duration.

-

-

Biochemical Analysis: Measurement of endocannabinoid levels (AEA, OEA, PEA) in brain tissue via liquid chromatography-mass spectrometry (LC-MS).

Preclinical Experimental Workflow

Caption: Generalized experimental workflow for preclinical evaluation of ASP8477.

Clinical Investigation: The MOBILE Study

The analgesic efficacy and safety of ASP8477 were evaluated in a Phase IIa clinical trial, known as the MOBILE study, in patients with peripheral neuropathic pain.[2][3][4][5]

Study Design

The MOBILE study was a Phase IIa, multicenter, enriched enrollment randomized withdrawal (EERW) trial.[2][3][4][5]

-

Patient Population: Adults with peripheral neuropathic pain resulting from either painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN).[3][4][5]

-

Treatment Phases:

-

Screening Period: Up to 4 weeks.

-

Single-Blind Period: 6-day dose titration followed by a 3-week maintenance period with ASP8477.

-

Double-Blind Randomized Withdrawal Period: Responders from the single-blind phase were randomized to either continue ASP8477 or switch to placebo for 3 weeks.

-

-

Primary Endpoint: Change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) score from baseline to the end of the double-blind period.[3][4]

MOBILE Study Design Workflow

Caption: Workflow of the MOBILE Phase IIa clinical trial.

Clinical Efficacy Results

While ASP8477 was well-tolerated, it failed to demonstrate a statistically significant improvement in pain scores compared to placebo in the primary endpoint analysis.[2][3][4]

| Parameter | Result |

| Participants | 132 enrolled, 116 entered single-blind, 63 completed double-blind.[2][3][4] |

| Responder Rate (Single-Blind Phase) | 57.8% of patients were treatment responders (≥30% decrease in pain intensity).[2][3][4] |

| Primary Endpoint (Double-Blind Phase) | No significant difference in mean 24-hour average NPRS score between ASP8477 and placebo (p=0.644).[2][3][4] |

| Time-to-Treatment Failure | No significant difference between ASP8477 and placebo (p=0.485).[2][3][4] |

Safety and Tolerability

ASP8477 was generally well-tolerated by patients with peripheral neuropathic pain.[2][3][4]

| Adverse Events (Double-Blind Phase) | ASP8477 Arm | Placebo Arm |

| Patients with at least one Treatment-Emergent Adverse Event (TEAE) | 8% | 18%[2][3][4] |

Discussion and Future Directions

The preclinical data for ASP8477 provided a strong rationale for its development as a novel analgesic for neuropathic pain. The mechanism of enhancing endogenous cannabinoid signaling through FAAH inhibition is a promising therapeutic strategy. However, the lack of efficacy in the Phase IIa MOBILE study is a significant setback.

Several factors could contribute to the disconnect between the preclinical and clinical findings, including:

-

Species differences: The endocannabinoid system and its role in pain modulation may differ between rodents and humans.

-

Complexity of human neuropathic pain: The underlying pathophysiology of neuropathic pain in humans is heterogeneous and may not be fully recapitulated in animal models.

-

Placebo effect: The high placebo response often observed in clinical trials for pain can make it challenging to demonstrate the efficacy of a new treatment.

Despite the results of the MOBILE study, the therapeutic potential of FAAH inhibition for pain and other neurological disorders continues to be an area of active research. Future studies may need to explore different patient populations, dosing regimens, or combination therapies to unlock the full potential of this therapeutic approach. The development of biomarkers to identify patients most likely to respond to FAAH inhibitors could also be a valuable strategy.

References

- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to ASP8477: A Novel FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), ASP8477 enhances endocannabinoid signaling, a pathway implicated in the modulation of pain and inflammation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological data, and experimental protocols related to ASP8477, intended to support further research and development in the field of pain therapeutics.

Chemical Structure and Properties

ASP8477, with the IUPAC name pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate, is a small molecule inhibitor of FAAH. Its fundamental chemical properties are summarized below.

| Property | Value |

| IUPAC Name | pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate[1] |

| CAS Number | 906737-25-5[1] |

| Chemical Formula | C18H19N3O3[1] |

| Molecular Weight | 325.37 g/mol [1] |

| SMILES | O=C(NC1=CC=CC=C1)C2CCN(CC2)C(=O)OC3=CN=CC=C3 |

Chemical Structure of ASP8477:

Mechanism of Action and Signaling Pathway

ASP8477 exerts its pharmacological effects by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine. By inhibiting FAAH, ASP8477 leads to an accumulation of AEA in the synaptic cleft and surrounding tissues.

Elevated levels of AEA result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors modulates downstream signaling cascades, ultimately leading to analgesic, anti-inflammatory, and anxiolytic effects. The signaling pathway is depicted in the diagram below.

Pharmacological Data

ASP8477 has been demonstrated to be a potent and selective inhibitor of FAAH with efficacy in various preclinical and clinical models of pain.

In Vitro FAAH Inhibition

| Enzyme | IC50 (nM) | Source |

| Human FAAH-1 | 0.99 | [1] |

| Human FAAH-1 (P129T) | 1.65 | [1] |

| Human FAAH-2 | 57.3 | [1] |

In Vivo Analgesic Efficacy

| Pain Model | Species | Effect | Source |

| Spinal Nerve Ligation (Mechanical Allodynia) | Rat | Amelioration of allodynia | [2] |

| Chronic Constriction Nerve Injury (Thermal Hyperalgesia and Cold Allodynia) | Rat | Improvement of hyperalgesia and allodynia | [2] |

| Reserpine-Induced Myalgia | Rat | Restoration of muscle pressure thresholds | [2] |

| Capsaicin-Induced Hyperalgesia (Healthy Volunteers) | Human | Potential analgesic and antihyperalgesic properties | [3][4] |

Experimental Protocols

In Vitro FAAH Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of ASP8477 against FAAH is as follows:

Detailed Steps:

-

Reagent Preparation:

-

Recombinant human FAAH-1 is diluted to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl with Triton X-100).

-

A fluorogenic substrate for FAAH (e.g., anandamide coupled to a fluorophore) is prepared in a suitable solvent.

-

ASP8477 is serially diluted in the assay buffer to create a range of concentrations for IC50 determination.

-

-

Incubation:

-

A fixed amount of the diluted FAAH enzyme is pre-incubated with varying concentrations of ASP8477 in a microplate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

The enzymatic reaction is initiated by the addition of the fluorogenic FAAH substrate to each well.

-

The fluorescence intensity is measured immediately and at regular intervals using a microplate reader. The increase in fluorescence corresponds to the enzymatic cleavage of the substrate.

-

-

Data Analysis:

-

The initial rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot.

-

The percentage of FAAH inhibition for each ASP8477 concentration is determined relative to a vehicle control.

-

The IC50 value, representing the concentration of ASP8477 that causes 50% inhibition of FAAH activity, is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

A common preclinical model to evaluate the analgesic effects of compounds like ASP8477 in neuropathic pain is the spinal nerve ligation (SNL) model in rats[2].

Procedure:

-

Surgical Procedure:

-

Under anesthesia, the left L5 and L6 spinal nerves of the rats are tightly ligated with silk sutures.

-

The surgical site is then closed, and the animals are allowed to recover.

-

-

Assessment of Mechanical Allodynia:

-

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments.

-

Rats are placed on a wire mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw indicates the development of mechanical allodynia.

-

-

Drug Administration and Behavioral Testing:

-

Once mechanical allodynia is established (typically 7-14 days post-surgery), ASP8477 or a vehicle control is administered to the rats (e.g., via oral gavage).

-

The paw withdrawal threshold is measured at various time points after drug administration to assess the analgesic effect of ASP8477. An increase in the withdrawal threshold indicates a reduction in pain.

-

Conclusion

ASP8477 is a promising FAAH inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical and early clinical models of pain. Its ability to selectively enhance the endogenous cannabinoid system offers a potential therapeutic advantage over direct-acting cannabinoid agonists, which are often associated with undesirable central nervous system side effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of ASP8477 for the treatment of chronic pain conditions.

References

- 1. medkoo.com [medkoo.com]

- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Randomized, Double-Blind, Placebo- and Active Comparator-Controlled Phase I Study of Analgesic/Antihyperalgesic Properties of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ASP8477: A Selective FAAH Inhibitor for Analgesia - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP8477 is a potent and selective, orally active small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] By preventing the breakdown of the endogenous cannabinoid anandamide and other bioactive fatty acid amides, ASP8477 represents a therapeutic strategy for the treatment of chronic and neuropathic pain.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available for ASP8477, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Introduction: The Role of FAAH in Pain Signaling

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of N-arachidonoylethanolamine (anandamide), an endogenous ligand for cannabinoid receptors.[1][4] Inhibition of FAAH leads to an accumulation of anandamide and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and other targets involved in pain modulation.[4][5] This indirect amplification of endogenous cannabinoid signaling is a promising approach for achieving analgesia while potentially mitigating the side effects associated with direct cannabinoid receptor agonists.[3][6]

Mechanism of Action of ASP8477

ASP8477 acts as a selective inhibitor of FAAH, thereby increasing the levels of anandamide and other endogenous fatty acid amides in the central and peripheral nervous systems.[1] This elevation of endocannabinoids potentiates their natural analgesic and anti-inflammatory effects.

Figure 1: Mechanism of action of ASP8477.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ASP8477 from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of ASP8477

| Target | IC50 (nM) | Source |

| Human FAAH-1 | 3.99 | [5][7] (unpublished data cited) |

| Human FAAH-1 (P129T) | 1.65 | [7] |

| Human FAAH-2 | 57.3 | [7] |

Table 2: Pharmacokinetic Parameters of ASP8477 in Humans (Phase IIa)

| Dose | Mean Trough Concentration (ng/mL) | Time to Peak Concentration | Source |

| 20 mg BID | 114 (N=2) | ~1 hour | [5] |

| 30 mg BID | 190 (N=107) | ~1 hour | [5] |

Table 3: Clinical Efficacy of ASP8477 in Peripheral Neuropathic Pain (Phase IIa)

| Parameter | ASP8477 | Placebo | p-value | Source |

| Change in mean 24-hour average NPRS | -0.05 | -0.16 | 0.644 | [5][8] |

| Time-to-treatment failure (Hazard Ratio) | 0.97 | - | 0.485 | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of ASP8477.

In Vitro FAAH Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ASP8477 against human FAAH enzymes.

-

Methodology: A fluorometric assay is commonly used for this purpose.

-

Enzyme Source: Recombinant human FAAH-1, FAAH-1 (P129T mutant), and FAAH-2 are used.

-

Substrate: A non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is utilized.

-

Procedure:

-

The FAAH enzyme is pre-incubated with varying concentrations of ASP8477 in an appropriate buffer.

-

The enzymatic reaction is initiated by the addition of the AAMCA substrate.

-

As FAAH metabolizes the substrate, the fluorescent product, 7-amino-4-methylcoumarin (AMC), is released.

-

The increase in fluorescence is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each concentration of ASP8477. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for in vitro FAAH inhibition assay.

Preclinical Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

-

Objective: To evaluate the analgesic efficacy of ASP8477 in a rat model of neuropathic pain.[1]

-

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

The L5 and L6 spinal nerves are exposed.

-

The L5 and L6 nerves are tightly ligated with silk suture.

-

-

Behavioral Testing:

-

Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined.

-

Thermal hyperalgesia and cold allodynia can also be measured.

-

-

Drug Administration: ASP8477 or vehicle is administered orally.

-

Data Analysis: The effect of ASP8477 on paw withdrawal thresholds is compared to the vehicle-treated group.

-

Clinical Pain Model: Capsaicin-Induced Hyperalgesia in Healthy Volunteers

-

Objective: To assess the analgesic and antihyperalgesic properties of ASP8477 in a human pain model.

-

Methodology:

-

Subjects: Healthy volunteers are enrolled.

-

Procedure:

-

Topical capsaicin is applied to the skin to induce hyperalgesia.

-

Pain and hyperalgesia are assessed using various methods, including:

-

Visual Analog Scale (VAS) for pain intensity.

-

Laser Evoked Potentials (LEPs) to objectively measure nociceptive pathway responses.

-

-

-

Drug Administration: Subjects receive ASP8477, placebo, and an active comparator (e.g., duloxetine) in a crossover design.

-

Data Analysis: Changes in VAS scores and LEP amplitudes are compared between treatment groups.

-

Figure 3: Workflow for capsaicin-induced hyperalgesia study.

Summary of Preclinical and Clinical Findings

Preclinical Efficacy

In rat models of neuropathic and dysfunctional pain, oral administration of ASP8477 demonstrated significant analgesic effects.[1] It ameliorated mechanical allodynia in spinal nerve ligation models and improved thermal hyperalgesia and cold allodynia in chronic constriction nerve injury models.[1] The analgesic effects were sustained and correlated with the inhibition of FAAH in the brain and subsequent increases in oleoylethanolamide and palmitoylethanolamide levels.[1] Notably, ASP8477 did not impair motor coordination, a common side effect of direct cannabinoid agonists.[1]

Clinical Efficacy and Safety

A Phase I study in healthy volunteers showed that ASP8477 was well-tolerated and demonstrated analgesic properties in a capsaicin-induced pain model.[6][9]

The MOBILE study, a Phase IIa trial, evaluated ASP8477 in patients with peripheral neuropathic pain (PNP) from painful diabetic peripheral neuropathy or postherpetic neuralgia.[5][8] In this enriched enrollment randomized withdrawal study, ASP8477 did not show a statistically significant difference from placebo on the primary endpoint of change in the 24-hour average numeric pain rating scale (NPRS).[5][8] However, the drug was well-tolerated.[5][8] During a single-blind phase, 57.8% of patients responded to treatment with ASP8477.[5]

Conclusion

ASP8477 is a potent and selective FAAH inhibitor with a clear mechanism of action and demonstrated analgesic effects in preclinical models of chronic pain. While it was well-tolerated in clinical trials, it did not meet its primary efficacy endpoint in a Phase IIa study for peripheral neuropathic pain. Further investigation may be warranted to explore its potential in other chronic pain indications or in different patient populations. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of FAAH inhibition.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. benchchem.com [benchchem.com]

- 5. scialert.net [scialert.net]

- 6. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 9. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Inferred Pharmacological Profile of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate: A Technical Whitepaper

Disclaimer: Direct pharmacological data for 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is not currently available in the public domain. This technical guide provides a potential pharmacological profile inferred from the analysis of structurally analogous compounds. The predictions herein are intended for research and drug development professionals and should be validated through empirical testing.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. The title compound, 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, incorporates three key pharmacophoric elements: a 3-pyridyl moiety, a piperidine-1-carboxylate core, and a 4-phenylcarbamoyl substituent. By dissecting the known pharmacological activities of compounds containing these individual and combined motifs, we can construct a hypothetical pharmacological profile to guide initial screening and development efforts.

This whitepaper will systematically explore the potential biological targets and therapeutic applications of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate based on an analysis of its structural analogs. We will present available quantitative data, detail relevant experimental protocols, and visualize potential signaling pathways.

Inferential Workflow

The following diagram illustrates the logical workflow employed to construct the inferred pharmacological profile of the target compound.

Caption: Inferential workflow for profiling the target compound.

Analysis of Structural Motifs and Potential Biological Targets

The 3-Pyridyl Moiety: A Key to Neuromodulation

The 3-pyridyl group is a well-established pharmacophore, particularly for ligands of nicotinic acetylcholine receptors (nAChRs). The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine.

-

Potential Target: Nicotinic Acetylcholine Receptors (nAChRs), particularly the α4β2 subtype.[5][6]

-

Predicted Activity: Compounds with a 3-pyridyl moiety attached to a cyclic amine have been shown to act as both agonists and antagonists at nAChRs. The overall effect (agonism vs. antagonism) is highly dependent on the nature and substitution pattern of the rest of the molecule.[5][6] Given the bulk of the 4-(phenylcarbamoyl)piperidine-1-carboxylate portion, an antagonistic or modulatory role is plausible. Positive allosteric modulators (PAMs) of α4β2 nAChRs are also a possibility, offering a therapeutic advantage by enhancing the effect of the endogenous ligand without direct receptor activation.[7]

The Piperidine Core: A Scaffold for Diverse Pharmacology

The piperidine ring is a versatile scaffold found in drugs targeting a multitude of biological systems.[1][2][3][4][8] Its derivatives have been reported to exhibit activities including, but not limited to:

-

Central Nervous System (CNS) Modulation: Targeting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The substitution pattern on the piperidine nitrogen and at the 4-position is critical for affinity and selectivity.[9]

-

Enzyme Inhibition: Piperidine carboxamides have been developed as potent inhibitors of proteases like calpain and cathepsin K.[10][11]

-

Sigma Receptor Modulation: The piperidine scaffold is common in ligands for σ1 and σ2 receptors, which are implicated in various CNS disorders and cancer.

-

Anticancer Activity: Many piperidine derivatives show antiproliferative properties through various mechanisms, including induction of apoptosis and interference with signaling pathways.[12][13]

The 4-(Phenylcarbamoyl) Substituent: Directing Target Engagement

The phenylcarbamoyl group at the 4-position of the piperidine ring introduces a rigid, planar structure with hydrogen bonding capabilities (the N-H and C=O of the carbamoyl group). This moiety can significantly influence target binding and selectivity.

-

Potential for Enzyme Inhibition: The carbamoyl group can act as a bioisostere for a peptide bond, making it a suitable feature for inhibitors of proteases. For example, piperidine carboxamide derivatives have shown potent inhibition of calpain and cathepsin K.[10][11]

-

Receptor Interaction: In the context of nAChRs, a substituted phenyl group can confer selectivity for different receptor subtypes. For instance, a 4-carbamoylphenyl analogue of deschloroepibatidine was found to be a highly selective antagonist for α4β2-nAChRs.[5]

The Piperidine-1-carboxylate Group: Modulating Physicochemical Properties

The carboxylate group on the piperidine nitrogen will be ionized at physiological pH, significantly impacting the molecule's polarity, solubility, and ability to cross the blood-brain barrier. The presence of this group suggests that the compound may be designed to act peripherally, or it may function as a prodrug if the carboxylate is esterified. If it is a terminal carboxylic acid, it is less likely to penetrate the CNS.

Postulated Signaling Pathways

Based on the analysis of structural motifs, two primary signaling pathways are postulated for 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate.

Modulation of Nicotinic Acetylcholine Receptor Signaling

Caption: Postulated modulation of nAChR signaling.

The compound could act as an antagonist, blocking the binding of acetylcholine and preventing ion influx, or as a positive allosteric modulator (PAM), enhancing the receptor's response to acetylcholine.[7] This could have implications for conditions involving cholinergic dysfunction, such as nicotine addiction and cognitive disorders.[5][7]

Inhibition of Calpain-Mediated Proteolysis

Caption: Potential inhibition of the calpain pathway.

The structural similarity of the phenylcarbamoyl piperidine moiety to known calpain inhibitors suggests a potential role in neuroprotection.[10] Calpains are calcium-activated proteases that, when overactivated, contribute to neuronal damage in conditions like stroke and neurodegenerative diseases. Inhibition of calpain could prevent the breakdown of essential cellular proteins.[10]

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for compounds structurally related to the target molecule. This data provides a preliminary indication of the potential potency and selectivity that might be expected.

Table 1: Binding Affinities of 3-Pyridyl Analogs at nAChRs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| 2'-fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine | α4β2 | High (not specified) | Antagonist |

| Analog 7c (a thiophenyl deschloroepibatidine) | α4β2* | 0.86 | Antagonist |

Data from studies on epibatidine analogs highlights the high affinity achievable with 3-pyridyl structures at nAChRs.[5][6]

Table 2: Inhibitory Potencies of Piperidine Carboxamide Analogs against Proteases

| Compound | Target Enzyme | Inhibitory Potency (Ki or IC50, nM) | Selectivity |

| Keto amide 11j | µ-calpain | 9 | >100-fold vs. Cathepsin B |

| Keto amide 11f | µ-calpain | 30 | >100-fold vs. Cathepsin B |

| Compound H-9 | Cathepsin K | 80 (IC50) | Not specified |

Piperidine carboxamides can be highly potent and selective enzyme inhibitors.[10][11]

Relevant Experimental Protocols

To empirically determine the pharmacological profile of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Assays

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of the target compound for a panel of receptors and transporters (e.g., nAChR subtypes, DAT, SERT, NET, σ1, σ2).

-

Methodology:

-

Prepare membrane homogenates from cells or tissues expressing the target of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine for nAChRs) and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Calculate Ki values from IC50 values (determined by non-linear regression) using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Functional Assays (e.g., for nAChRs)

-

Objective: To determine the functional effect (agonist, antagonist, or modulator) of the compound at its binding site.

-

Methodology (Two-Electrode Voltage Clamp using Xenopus oocytes):

-

Inject Xenopus oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

-

After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

To test for antagonist activity, perfuse the oocyte with a known concentration of agonist (e.g., acetylcholine) in the presence and absence of the test compound and measure the reduction in the agonist-induced current.

-

To test for PAM activity, apply the test compound in the presence of a low concentration of agonist and measure any potentiation of the current.[7]

-

Protocol 3: Enzyme Inhibition Assays (e.g., for Calpain)

-

Objective: To measure the inhibitory potency of the compound against a specific enzyme.

-

Methodology:

-

Combine the purified enzyme (e.g., µ-calpain), a fluorogenic substrate, and varying concentrations of the test compound in a microplate.

-

Initiate the reaction by adding a calcium solution.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration.[10]

-

In Vivo Assays

Protocol 4: Animal Models of Nociception (e.g., Tail-Flick Test)

-

Objective: To assess the compound's effect on pain perception, a functional readout for nAChR modulation.

-

Methodology:

-

Administer the test compound to mice or rats via a suitable route (e.g., intraperitoneal, subcutaneous).

-

At a predetermined time, focus a beam of radiant heat onto the animal's tail.

-

Measure the latency for the animal to "flick" its tail away from the heat source.

-

An increase in latency indicates an analgesic effect (agonism), while a blockade of nicotine-induced analgesia indicates antagonism.[5][6]

-

Conclusion

While lacking direct experimental evidence, a systematic analysis of the structural components of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate allows for the construction of a plausible, data-driven pharmacological profile. The compound is predicted to interact with neuronal targets, with a high probability of modulating nicotinic acetylcholine receptors or inhibiting intracellular proteases such as calpain. The presence of the 3-pyridyl and phenylcarbamoyl moieties suggests a potential for high affinity and selectivity. The piperidine-1-carboxylate group will significantly influence its pharmacokinetic properties, likely limiting CNS penetration unless it is an ester prodrug.

The inferred profile presented in this whitepaper provides a rational basis for the initial biological evaluation of this compound. The outlined experimental protocols offer a clear path for validating these hypotheses and uncovering the true therapeutic potential of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. researchgate.net [researchgate.net]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. encyclopedia.pub [encyclopedia.pub]

The Discovery and Development of ASP8477: A Fatty Acid Amide Hydrolase Inhibitor for Neuropathic Pain

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endogenous cannabinoid anandamide. By inhibiting FAAH, ASP8477 increases the levels of anandamide, which in turn modulates cannabinoid receptors to produce analgesic effects. This technical guide provides a comprehensive overview of the discovery and development of ASP8477, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation for the treatment of neuropathic pain.

Mechanism of Action

The primary mechanism of action of ASP8477 is the inhibition of the FAAH enzyme. FAAH is the key enzyme responsible for the breakdown of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide. By blocking the action of FAAH, ASP8477 leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors, primarily CB1 and CB2 receptors. This enhanced endocannabinoid tone is believed to be the basis for the analgesic properties of ASP8477.

In Vitro Characterization of ASP8477: A Potent and Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ASP8477, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data and methodologies presented herein are essential for understanding the pharmacological profile of this compound and its potential therapeutic applications.

Executive Summary

ASP8477 is a small molecule inhibitor that has demonstrated significant potency and selectivity for the FAAH enzyme in vitro. The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides, such as anandamide, which are involved in various physiological processes, including pain and inflammation. This document details the quantitative measures of ASP8477's inhibitory activity, its selectivity profile against other enzymes, and the experimental protocols utilized for its characterization.

Data Presentation

The in vitro pharmacological data for ASP8477 are summarized in the following tables.

Table 1: In Vitro Potency of ASP8477 against Human FAAH-1

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| ASP8477 | Human FAAH-1 | Biochemical | 3.99 | [Unpublished data cited in 6] |

Table 2: Selectivity Profile of a Representative Selective FAAH Inhibitor (AM4303)

No specific quantitative selectivity data for ASP8477 against a broad panel of enzymes is publicly available. The following table presents data for another potent and selective FAAH inhibitor, AM4303, to illustrate a typical selectivity profile.

| Target Enzyme | Species | IC50 (nM) | Reference |

| FAAH | Human | 2 | [1] |

| FAAH | Rat | 1.9 | [1] |

| MAGL | Human | ≥ 10,000 | [1] |

Note: ASP8477 has been described as a "potent and selective FAAH inhibitor"[2]. It also shows inhibitory effects on cytochrome P450 enzymes, particularly CYP2C19.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the enzymatic activity of FAAH by measuring the fluorescence of a product generated from a non-fluorescent substrate.

Materials:

-

Recombinant human FAAH-1 enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

ASP8477 (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of ASP8477 in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add the recombinant FAAH-1 enzyme to each well and incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) over time in kinetic mode or as an endpoint reading.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

FAAH Inhibition Assay (Radiometric Method)

This method measures FAAH activity by quantifying the amount of radiolabeled product formed from a radiolabeled substrate.

Materials:

-

Recombinant human FAAH-1 enzyme or tissue homogenates (e.g., rat brain)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled substrate (e.g., [¹⁴C]anandamide)

-

ASP8477 (or other test compounds) dissolved in DMSO

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of ASP8477 in DMSO.

-

In microcentrifuge tubes, combine the assay buffer, radiolabeled substrate, and the test compound dilutions.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the FAAH enzyme source.

-

Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Separate the aqueous and organic phases by centrifugation. The radiolabeled product (e.g., [¹⁴C]ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.

Experimental Workflow: In Vitro FAAH Inhibition Assay

The logical flow of a typical in vitro FAAH inhibition assay is depicted below.

References

- 1. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP8477: A Deep Dive into Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and selectivity of ASP8477, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information herein is intended to support research and development efforts by providing detailed data on its mechanism of action, target engagement, and off-target liability.

Core Mechanism and Target Profile

ASP8477 is an orally active small molecule that exerts its pharmacological effects through the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3] By inhibiting FAAH, ASP8477 increases the levels of these endogenous signaling lipids, leading to enhanced activation of their respective downstream targets and producing analgesic effects.

Primary Target: Fatty Acid Amide Hydrolase (FAAH)

ASP8477 demonstrates potent inhibitory activity against human FAAH-1. In vitro studies have quantified its inhibitory concentration (IC50) against various forms of the enzyme, highlighting its high affinity for the primary target.

Quantitative Analysis of Target Binding

The potency of ASP8477 has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ASP8477 against human FAAH-1 and its variants.

| Target | IC50 (nM) |

| Human FAAH-1 | 3.99 |

| Human FAAH-1 (P129T) | 1.65 |

| Human FAAH-2 | 57.3 |

Data sourced from MedchemExpress[1]

Selectivity Profile: Off-Target Interactions

A critical aspect of drug development is understanding a compound's selectivity. In vitro studies have shown that ASP8477 can directly inhibit several cytochrome P450 (CYP) enzymes at concentrations expected to be efficacious for FAAH inhibition. The most significant off-target effect was observed on CYP2C19.[4][5]

A clinical drug-drug interaction study provided quantitative in vivo data on the inhibitory effects of ASP8477 on various CYP enzymes. The table below presents the geometric mean ratio of the area under the concentration-time curve (AUC) for probe substrates of these enzymes when co-administered with different doses of ASP8477, compared to the substrate alone. An increase in the AUC of the probe substrate indicates inhibition of the respective CYP enzyme.

| Off-Target Enzyme | Probe Substrate | 20 mg ASP8477 (AUC Ratio %) | 60 mg ASP8477 (AUC Ratio %) | 100 mg ASP8477 (AUC Ratio %) |

| CYP3A4 | Midazolam | 119 | 151 | 158 |

| CYP2C9 | Losartan | 107 | 144 | 190 |

| CYP2C19 | Omeprazole | 213 | 456 | 610 |

| CYP2D6 | Dextromethorphan | 138 | 340 | 555 |

Data sourced from a cocktail interaction study published in Clinical Pharmacology in Drug Development.[5]

Experimental Protocols

The determination of FAAH inhibition by ASP8477 is typically performed using a fluorometric in vitro assay.

Fluorometric FAAH Inhibition Assay

Principle:

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). In its intact form, AAMCA is non-fluorescent. Upon cleavage by FAAH, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the FAAH activity. The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations.

General Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human FAAH is pre-incubated with varying concentrations of ASP8477 (or a vehicle control) in an appropriate assay buffer (e.g., Tris-HCl with EDTA) at a controlled temperature (typically 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the AAMCA substrate.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths typically around 340-360 nm and 450-465 nm, respectively.

-

Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each ASP8477 concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal model.

Signaling Pathways and Experimental Workflows

The therapeutic effects of ASP8477 are mediated by the enhanced signaling of endogenous fatty acid amides. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing FAAH inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Cocktail Interaction Study Evaluating the Drug-Drug Interaction Potential of the Perpetrator Drug ASP8477 at Multiple Ascending Dose Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ASP8477: A Novel FAAH Inhibitor for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By blocking FAAH, ASP8477 increases the endogenous levels of anandamide, thereby enhancing its analgesic effects through the activation of cannabinoid receptors. This technical guide provides a comprehensive overview of the preclinical studies on ASP8477 for pain relief, focusing on its mechanism of action, efficacy in various animal models of pain, and the experimental protocols used for its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical pharmacological profile of ASP8477 as a potential therapeutic agent for chronic pain.

Mechanism of Action: FAAH Inhibition and Endocannabinoid Signaling

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the hydrolysis and inactivation of N-arachidonoylethanolamine, commonly known as anandamide.[1][2] Anandamide is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2, which are integral components of the pain signaling pathway.[1][2]

ASP8477 acts as a potent and selective inhibitor of FAAH.[3] By blocking the enzymatic activity of FAAH, ASP8477 prevents the breakdown of anandamide, leading to its accumulation in the synaptic cleft.[1] The elevated levels of anandamide result in enhanced activation of cannabinoid receptors, which in turn modulates nociceptive signaling and produces analgesic effects.[1][2] This mechanism of action offers a targeted approach to pain management by amplifying the body's natural pain-relieving processes.

Preclinical Efficacy in Animal Models of Pain

The analgesic effects of ASP8477 have been evaluated in several well-established preclinical rat models of neuropathic and dysfunctional pain.[3] These models are designed to mimic the complex pain states observed in human clinical conditions.

Neuropathic Pain Models

Neuropathic pain is a chronic pain condition caused by damage or disease affecting the somatosensory nervous system. The efficacy of ASP8477 in alleviating neuropathic pain was assessed in the following models:

-

Spinal Nerve Ligation (SNL) Model: This model induces mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. Single and four-week repeated oral administration of ASP8477 was shown to ameliorate mechanical allodynia in rats with spinal nerve ligation.[3]

-

Chronic Constriction Nerve Injury (CCI) Model: The CCI model is another widely used model of neuropathic pain that results in thermal hyperalgesia (an increased sensitivity to heat) and cold allodynia (pain in response to a non-painful cold stimulus). A single oral administration of ASP8477 demonstrated an improvement in both thermal hyperalgesia and cold allodynia in this model.[3]

Dysfunctional Pain Model

Dysfunctional pain is characterized by pain that is not associated with any noxious stimulus or inflammation. The following model was used to assess the efficacy of ASP8477 in this type of pain:

-

Reserpine-Induced Myalgia (RIM) Model: This model is used to study widespread muscle pain, a hallmark of conditions like fibromyalgia. ASP8477 was found to restore muscle pressure thresholds in rats with reserpine-induced myalgia.[3]

Data Presentation

Disclaimer: The following tables are illustrative examples of how quantitative data from the preclinical studies on ASP8477 would be presented. The actual data from the primary publication was not accessible.

Table 1: Effect of ASP8477 on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 |

| Vehicle Control | - | 2.5 ± 0.5 | 2.3 ± 0.4 |

| ASP8477 | 1 | 5.8 ± 0.7 | 6.1 ± 0.8 |

| ASP8477 | 3 | 9.2 ± 1.1 | 9.8 ± 1.2 |

| ASP8477 | 10 | 13.5 ± 1.5 | 14.1 ± 1.6 |

| p < 0.05 compared to Vehicle Control |

Table 2: Effect of ASP8477 on Thermal Hyperalgesia and Cold Allodynia in the Chronic Constriction Injury (CCI) Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Hot Plate | Paw Withdrawal Frequency (%) - Cold Plate |

| Vehicle Control | - | 4.2 ± 0.6 | 85 ± 10 |

| ASP8477 | 1 | 7.9 ± 0.9 | 55 ± 8 |

| ASP8477 | 3 | 11.5 ± 1.3 | 30 ± 5 |

| ASP8477 | 10 | 15.1 ± 1.8 | 15 ± 3 |

| p < 0.05 compared to Vehicle Control |

Table 3: Effect of ASP8477 on Muscle Pressure Threshold in the Reserpine-Induced Myalgia (RIM) Model

| Treatment Group | Dose (mg/kg, p.o.) | Muscle Pressure Threshold (g) |

| Vehicle Control | - | 150 ± 20 |

| ASP8477 | 1 | 250 ± 30 |

| ASP8477 | 3 | 380 ± 45 |

| ASP8477 | 10 | 520 ± 60* |

| p < 0.05 compared to Vehicle Control |

Experimental Protocols

The following are detailed descriptions of the standard experimental protocols for the animal models of pain used in the preclinical evaluation of ASP8477.

Spinal Nerve Ligation (SNL) Model

The SNL model is a surgical procedure that mimics neuropathic pain resulting from nerve injury.[4][5][6][7][8]

-

Surgical Procedure:

-

Rats are anesthetized, and a dorsal midline incision is made to expose the L5 and L6 spinal nerves.

-

The L5 and L6 spinal nerves are isolated and tightly ligated with silk sutures.

-

The muscle and skin are then closed in layers.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Von Frey Test: This test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.[2][9][10][11]

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

-

Chronic Constriction Injury (CCI) Model

The CCI model is another surgical model of neuropathic pain that involves loose ligation of the sciatic nerve.

-

Surgical Procedure:

-

The common sciatic nerve is exposed in anesthetized rats.

-

Four loose ligatures are tied around the nerve.

-

-

Behavioral Assessment:

-

Hot Plate Test (Thermal Hyperalgesia): This test measures the latency to a nociceptive response to a thermal stimulus.[3][12][13][14][15]

-

Rats are placed on a metal plate maintained at a constant temperature (e.g., 55°C).

-

The latency to paw licking or jumping is recorded. A cut-off time is used to prevent tissue damage.

-

-

Cold Plate Test (Cold Allodynia): This test assesses the response to a non-painful cold stimulus.[16][17][18][19]

-

Rats are placed on a cold plate maintained at a specific temperature (e.g., 4°C).

-

The frequency of paw withdrawal or the total time spent with the paw lifted is measured.

-

-

Reserpine-Induced Myalgia (RIM) Model

The RIM model is a pharmacological model of widespread muscle pain.[20][21][22][23]

-

Induction of Myalgia:

-

Rats are administered reserpine (e.g., 1 mg/kg, subcutaneously) for three consecutive days.[21]

-

-

Behavioral Assessment (Muscle Pressure Threshold):

-

A pressure application meter with a probe is used to apply increasing pressure to the hind limb muscles.

-

The pressure at which the rat vocalizes or withdraws its limb is recorded as the muscle pressure threshold.

-

Conclusion

The preclinical data for ASP8477 demonstrate its potential as a novel analgesic for the treatment of chronic pain. Its mechanism of action, involving the inhibition of FAAH and the subsequent enhancement of endogenous anandamide signaling, offers a targeted approach to pain relief. The efficacy of ASP8477 in well-validated animal models of neuropathic and dysfunctional pain suggests its potential utility in a range of clinical pain conditions. Further clinical investigation is warranted to establish the safety and efficacy of ASP8477 in human patients.

References

- 1. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]

- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 3. Thermal hyperalgesia test in adult rodents [protocols.io]

- 4. iasp-pain.org [iasp-pain.org]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dol.inf.br [dol.inf.br]

- 13. Hot plate testing [bio-protocol.org]

- 14. maze.conductscience.com [maze.conductscience.com]

- 15. Hot plate test [panlab.com]

- 16. Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats | springermedizin.de [springermedizin.de]

- 17. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]

- 18. Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Exercise Training Alleviates Symptoms and Cognitive Decline in a Reserpine-induced Fibromyalgia Model by Activating Hippocampal PGC-1α/FNDC5/BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Different pathophysiology underlying animal models of fibromyalgia and neuropathic pain: comparison of reserpine-induced myalgia and chronic constriction injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iasp-pain.org [iasp-pain.org]

Methodological & Application

Application Notes and Protocols: ASP 8477 in In Vivo Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide.[1][2] By inhibiting FAAH, ASP8477 increases the levels of endocannabinoids, which can modulate pain signaling pathways. Preclinical studies have demonstrated the analgesic efficacy of ASP8477 in various rodent models of neuropathic and dysfunctional pain.[1] These application notes provide a summary of the available data and detailed protocols for utilizing ASP8477 in relevant in vivo rodent pain models.

Mechanism of Action

ASP8477 exerts its analgesic effects by preventing the breakdown of anandamide and other fatty acid amides. This leads to an accumulation of these endocannabinoids, which then act on cannabinoid receptors (CB1 and CB2) and other targets involved in pain modulation. This indirect agonism of cannabinoid receptors is a key mechanism for its antinociceptive properties.

Caption: Mechanism of action of ASP8477.

Data Presentation

While specific quantitative data from the primary preclinical study by Kiso et al. (2020) is not publicly available, the study reported that oral administration of ASP8477 demonstrated significant analgesic effects in the following rodent models. The table below summarizes the models and the qualitative outcomes.

| Pain Model | Species/Strain | Administration Route | Key Outcomes (Qualitative) |

| Neuropathic Pain | |||

| Spinal Nerve Ligation (SNL) | Rat | Oral | Ameliorated mechanical allodynia (single and repeated dosing)[1] |

| Chronic Constriction Nerve Injury (CCI) | Rat | Oral | Improved thermal hyperalgesia and cold allodynia[1] |

| Dysfunctional Pain | |||

| Reserpine-Induced Myalgia | Rat | Oral | Restored muscle pressure thresholds[1] |

| Chemically-Induced Allodynia | |||

| AMPA-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |

| NMDA-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |

| Prostaglandin E2-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |

| Prostaglandin F2α-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |

| Bicuculline-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |

Experimental Protocols

The following are detailed protocols for the key in vivo rodent pain models in which ASP8477 has shown efficacy.

Spinal Nerve Ligation (SNL) Model in Rats (for Neuropathic Pain)

This model induces mechanical allodynia, a key feature of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (150-200g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

6-0 silk suture

-

ASP8477 (dosage to be determined by dose-response studies)

-

Vehicle control

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Anesthetize the rat and shave the back area over the lumbar spine.

-

Make a midline incision to expose the paraspinal muscles.

-

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days to allow for the development of stable mechanical allodynia.

-

Assess baseline mechanical allodynia using von Frey filaments.

-

Administer ASP8477 or vehicle orally.

-

Measure mechanical withdrawal thresholds at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).

Caption: Experimental workflow for the SNL model.

Chronic Constriction Nerve Injury (CCI) Model in Rats (for Neuropathic Pain)

This model induces thermal hyperalgesia and cold allodynia.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Anesthetic

-

Surgical instruments

-

4-0 chromic gut sutures

-

ASP8477 (dosage to be determined)

-

Vehicle control

-

Plantar test apparatus (for thermal hyperalgesia)

-

Acetone spray or cold plate (for cold allodynia)

Procedure:

-

Anesthetize the rat and expose the sciatic nerve in the mid-thigh level of one hind limb.

-

Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing.

-

Close the incision in layers.

-

Allow 7-14 days for the development of pain behaviors.

-

Assess baseline thermal hyperalgesia (paw withdrawal latency to a radiant heat source) and cold allodynia (response to acetone application).

-

Administer ASP8477 or vehicle orally.

-

Measure thermal and cold responses at various time points post-dosing.

Reserpine-Induced Myalgia Model in Rats (for Dysfunctional Pain)

This model is used to study widespread muscle pain, mimicking conditions like fibromyalgia.

Materials:

-

Male Wistar rats (180-220g)

-

Reserpine (1 mg/kg, s.c.)

-

ASP8477 (dosage to be determined)

-

Vehicle control

-

Pressure application meter (e.g., Randall-Selitto test) for measuring muscle withdrawal thresholds.

Procedure:

-

Administer reserpine (1 mg/kg, s.c.) for three consecutive days to induce myalgia.

-

On day 4, measure baseline muscle withdrawal thresholds by applying increasing pressure to the hind limb muscles.

-

Administer ASP8477 or vehicle orally.

-

Measure muscle withdrawal thresholds at various time points post-dosing.

Chemically-Induced Allodynia Models in Mice

These models are acute and used for rapid screening of analgesic compounds.

a. AMPA, NMDA, or Prostaglandin E2/F2α-Induced Allodynia:

Materials:

-

Male ICR mice (20-25g)

-

Inducing agent: AMPA, NMDA, Prostaglandin E2, or Prostaglandin F2α

-

ASP8477 (dosage to be determined)

-

Vehicle control

-

Von Frey filaments

Procedure:

-

Administer ASP8477 or vehicle orally as a pretreatment.

-

After a set pretreatment time (e.g., 30-60 minutes), administer the inducing agent via intrathecal (i.t.) or intraplantar (i.pl.) injection.

-

Assess mechanical allodynia using von Frey filaments at various time points after the injection of the inducing agent (e.g., 15, 30, 60 minutes).

b. Bicuculline-Induced Allodynia:

Materials:

-

Male ICR mice (20-25g)

-

Bicuculline (GABA-A antagonist)

-

ASP8477 (dosage to be determined)

-

Vehicle control

-

Von Frey filaments

Procedure:

-

Administer ASP8477 or vehicle orally.

-

After the pretreatment period, administer bicuculline intrathecally.

-

Measure mechanical withdrawal thresholds at specified time points post-bicuculline injection.

Caption: Workflow for chemically-induced allodynia models.

Conclusion

ASP8477 has demonstrated a promising preclinical profile as an analgesic in a variety of rodent pain models, suggesting its potential for treating both neuropathic and dysfunctional pain states. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of ASP8477 and other FAAH inhibitors. It is recommended that dose-response studies be conducted to determine the optimal dosage for each specific pain model and experimental setup.

References

- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternative Pain Management via Endocannabinoids in the Time of the Opioid Epidemic: Peripheral Neuromodulation and Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of ASP8477 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA). By inhibiting FAAH, ASP8477 increases the levels of AEA, which in turn modulates cannabinoid receptors (CB1 and CB2), leading to analgesic and other therapeutic effects. Preclinical studies in rat models have demonstrated the efficacy of orally administered ASP8477 in neuropathic and dysfunctional pain models.[1] This document provides a detailed protocol for the oral administration of ASP8477 to rats for research purposes, along with a summary of available preclinical data and relevant experimental methodologies.

Data Presentation

Pharmacokinetic Parameters of ASP8477 in Rats (Oral Administration)

While specific quantitative pharmacokinetic data for ASP8477 in rats is not publicly available in tabulated format, studies indicate that the compound is orally active and its analgesic effects persist for at least 4 hours post-administration, which is consistent with its inhibitory effect on FAAH in the brain.[1] For illustrative purposes, the following table presents a general format for presenting such data.

| Parameter | Value | Units |

| Cmax | Data not available | ng/mL |

| Tmax | Data not available | h |

| AUC(0-t) | Data not available | ng*h/mL |

| t1/2 | Data not available | h |

Toxicological Data for ASP8477 in Rats (Oral Administration)

| Parameter | Value | Units |

| LD50 (Acute) | Data not available | mg/kg |

| NOAEL (Sub-chronic) | Data not available | mg/kg/day |

Experimental Protocols

Oral Administration of ASP8477 via Gavage

This protocol describes the standard method for oral administration of ASP8477 to rats using oral gavage.

Materials:

-

ASP8477

-

Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)

-

Weighing scale

-

Mortar and pestle (if starting with solid compound)

-

Stir plate and stir bar

-

Volumetric flasks and appropriate glassware

-

Animal gavage needles (stainless steel, appropriate size for rats, e.g., 18-20 gauge, 1.5-2 inches long with a ball tip)

-

Syringes (1-3 mL)

-

Male Sprague-Dawley or Wistar rats (body weight 100-250 g)[2][3]

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of ASP8477 and vehicle based on the desired dose and the number of animals.

-

If starting with a solid form of ASP8477, triturate it to a fine powder using a mortar and pestle.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can serve as a suitable vehicle for suspension.

-

Gradually add the powdered ASP8477 to the vehicle while stirring continuously on a stir plate to ensure a homogenous suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

-

-

Animal Handling and Dosing:

-

Weigh each rat accurately before dosing to calculate the precise volume of the formulation to be administered.

-

Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin on its back and neck to immobilize the head.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Draw the calculated volume of the ASP8477 suspension into a syringe fitted with an appropriately sized gavage needle.

-

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert. Caution: Ensure the needle does not enter the trachea.

-

Once the needle is in the correct position, slowly administer the formulation.

-

Gently remove the gavage needle and return the rat to its cage.

-

Monitor the animal for a short period after dosing for any signs of distress.

-

Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

This surgical model is used to induce neuropathic pain in rats to test the analgesic efficacy of compounds like ASP8477.[4][5]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, scissors, forceps)

-

Suture material (e.g., 4-0 silk)

-

Wound clips or sutures for skin closure

-

Antiseptic solution

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat using a suitable anesthetic agent.

-

Shave the dorsal lumbar region and sterilize the surgical site with an antiseptic solution.

-

-

Surgical Ligation:

-

Closure and Post-operative Care:

-

Close the muscle layer with sutures.

-

Close the skin incision with wound clips or sutures.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow the animals to recover for at least 7-10 days before behavioral testing.

-

Assessment of Mechanical Allodynia (von Frey Test)

This test is used to measure the withdrawal threshold to a mechanical stimulus, a key indicator of neuropathic pain.

Materials:

-

von Frey filaments (a series of calibrated monofilaments)

-

Elevated mesh platform

-

Testing chambers

Procedure:

-

Acclimation:

-

Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.

-

-

Stimulation:

-

Apply the von Frey filaments to the plantar surface of the hind paw of the operated leg.

-

Start with a filament of intermediate force and apply it with just enough force to cause it to bend.

-

Hold the filament in place for 3-5 seconds.

-

-

Response Assessment:

-

A positive response is a sharp withdrawal of the paw.

-

Use the up-down method to determine the 50% withdrawal threshold. If the rat withdraws its paw, use the next lighter filament. If there is no response, use the next heavier filament.

-

-

Data Analysis:

-

The 50% withdrawal threshold is calculated using a specific formula based on the pattern of responses. A lower withdrawal threshold in the operated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

-

Mandatory Visualizations

References

- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. criver.com [criver.com]